rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

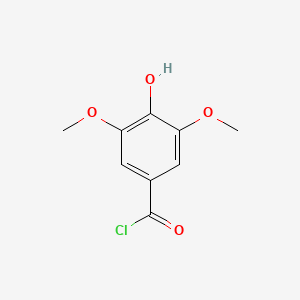

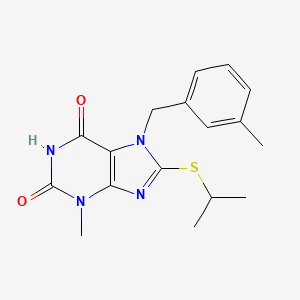

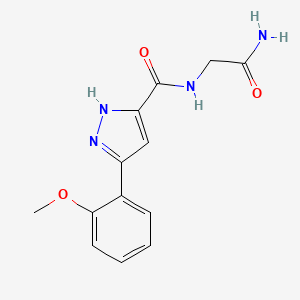

rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis is a complex organic compound featuring a piperidine ring, an amino group, and a difluorophenyl group. This compound falls under the category of stereoisomers due to its specific 3R,4S configuration. Stereoisomers are molecules that have the same molecular formula but differ in spatial arrangement, giving them unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis typically involves multi-step organic synthesis. One common route starts with the formation of the piperidine ring followed by selective substitution reactions to introduce the difluorophenyl and amino groups in the desired positions.

Formation of Piperidine Ring: This can be achieved through a reductive amination of 3,4-difluorobenzaldehyde with tert-butyl piperidine-1-carboxylate.

Introduction of Amino Group: A nitration reaction followed by reduction is used to convert a nitro group on the piperidine ring to an amino group.

Configuration Control: Chiral catalysts or reagents are employed to ensure the correct stereochemistry at the 3R,4S positions.

Industrial Production Methods: Industrial synthesis might employ similar steps but optimized for large scale, such as:

Continuous flow reactors for improved reaction efficiency and safety.

Catalysts and reagents that are cost-effective and readily available.

Purification steps like crystallization and chromatography scaled up for mass production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form imines or nitriles.

Reduction: The difluorophenyl group can undergo hydrogenation to remove the fluorine atoms.

Substitution: The piperidine ring can undergo various substitution reactions at different positions.

Common Reagents and Conditions:

Oxidation: Use of agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Reduced phenyl derivatives.

Substitution: Alkylated or acylated piperidines.

Scientific Research Applications

This compound holds significance in various fields:

Chemistry: Useful in the study of stereoisomerism and synthetic methodologies.

Biology: Used to understand the interaction of small molecules with biological targets.

Medicine: Potential therapeutic applications owing to its structural features that may interact with biological receptors.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action, particularly in medicinal chemistry, involves binding to specific receptors or enzymes due to its unique 3R,4S configuration. Its difluorophenyl group can engage in halogen bonding with biological targets, while the piperidine ring enhances membrane permeability.

Comparison with Similar Compounds

3-amino-4-(3,4-dichlorophenyl)piperidine-1-carboxylate: Similar backbone but with chlorine atoms instead of fluorine.

3-amino-4-(3,4-dimethylphenyl)piperidine-1-carboxylate: Methyl groups instead of fluorine, affecting lipophilicity and reactivity.

Uniqueness: The presence of the difluorophenyl group distinguishes this compound due to its strong electron-withdrawing properties, enhancing its reactivity and interaction with biological molecules compared to its chlorinated or methylated analogs.

There you have it—a deep dive into the world of rac-tert-butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate, cis! Hope it hits the mark. Anything else sparking your curiosity tonight?

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDNLRJVAIEXBN-BXUZGUMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2816042.png)

![6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2816043.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2816057.png)

![5-Fluoro-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2816060.png)